molecular formula C6H10FIO2 B1407507 Ethyl 3-fluoro-4-iodobutanoate CAS No. 1401902-56-4

Ethyl 3-fluoro-4-iodobutanoate

Cat. No.: B1407507
CAS No.: 1401902-56-4
M. Wt: 260.05 g/mol
InChI Key: WUUBUKVGTSSUEO-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-iodobutanoate is an organofluorine compound with the molecular formula C6H10FIO2 and a molecular weight of 260.05 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoro-4-iodobutanoate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 3-fluorobutanoate with iodine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Industrial production methods prioritize efficiency, safety, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-iodobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-fluoro-4-iodobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: Investigated for its potential as a radiolabeling agent in biological assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-iodobutanoate involves its interaction with specific molecular targets. The fluorine and iodine atoms play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds. These reactions are often facilitated by the presence of transition metal catalysts, which enhance the reaction rate and selectivity .

Comparison with Similar Compounds

Ethyl 3-fluoro-4-iodobutanoate can be compared with other similar compounds, such as:

    Ethyl 3-fluorobutanoate: Lacks the iodine atom, resulting in different reactivity and applications.

    Ethyl 4-iodobutanoate: Lacks the fluorine atom, leading to variations in chemical properties and reactivity.

    Ethyl 3-chloro-4-iodobutanoate:

This compound is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 3-fluoro-4-iodobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FIO2/c1-2-10-6(9)3-5(7)4-8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUBUKVGTSSUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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